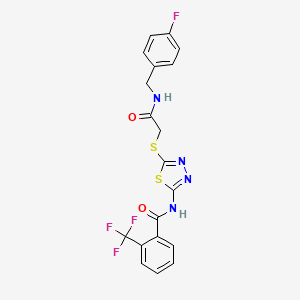

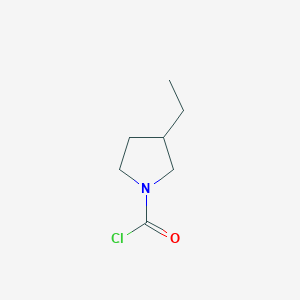

3-Ethylpyrrolidine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO . It is used in various chemical reactions and has a molecular weight of 161.63 .

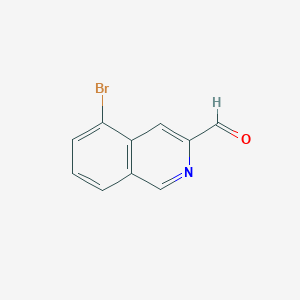

Molecular Structure Analysis

The InChI code for 3-Ethylpyrrolidine-1-carbonyl chloride is 1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethylpyrrolidine-1-carbonyl chloride include a molecular weight of 161.63 . More specific properties such as melting point, boiling point, density, and solubility may be found in specialized chemical databases.Scientific Research Applications

Corrosion Properties of Metals

Research on the corrosion behavior of metals in ionic liquids (ILs), including those similar to 3-Ethylpyrrolidine-1-carbonyl chloride, has shown significant findings. The corrosion properties of metals in dicyanamide-based ILs were studied, revealing that the anions in ILs, rather than the cations, predominantly govern the corrosivity towards materials. Among the investigated materials, nickel exhibited the best resistance against anodic dissolution in these ILs. This suggests potential applications of similar compounds in developing corrosion-resistant coatings or materials (Wang et al., 2014).

Ionic Liquid-Assisted Morphology Tuning

The effect of various ILs on the morphology and structure of calcium carbonate in ethanolic solutions was explored. This study demonstrated the potential of ILs in finely tailoring the morphology of calcium carbonate, which has implications in drug delivery systems and other material science applications (Fernandes et al., 2012).

Electrodeposition of Aluminum

A study on the feasibility of electrodepositing aluminum from an electrolyte formed by adding 1-butylpyrrolidine to AlCl3 highlighted a novel approach for aluminum electrodeposition at room temperature. This research indicates potential applications in the development of new electroplating technologies and the fabrication of advanced materials (Pulletikurthi et al., 2015).

Ionic Liquids as Environmentally Benign Solvents

Ionic liquids, characterized by low melting points, are investigated as replacements for volatile organic solvents in various industrial and laboratory processes. Their "environmentally benign" nature opens up new avenues for green chemistry applications, including use in catalysis, electrolytes, and more (Rogers & Voth, 2007).

Electrochemical and Physical Properties of Ionic Liquids

The study of ionic liquids' viscosities, thermal stability, surface tension, and electrochemical stability provides critical insights for their use as electrolytes in electrochemical applications, including batteries and metal recovery processes. This research underscores the versatility of ionic liquids in a wide range of scientific and industrial applications (Shamsipur et al., 2010).

Nucleophilic Addition Reactions

The copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides and activated N-heterocycles at room temperature, providing a practical method for carbon–carbon bond formation, demonstrates the potential of similar compounds in facilitating novel organic synthesis pathways (Zhang et al., 2014).

Rechargeable Magnesium Battery Electrolytes

The addition of ionic liquids, such as 1-allyl-1-methylpyrrolidinium chloride, to ethylmagnesium bromide Grignard solutions was shown to significantly enhance the anodic limit and improve the kinetics of magnesium deposition-stripping reactions on the negative electrode. This research highlights the potential of similar compounds in improving the performance of rechargeable magnesium batteries (Cho et al., 2017).

Safety and Hazards

Safety information for 3-Ethylpyrrolidine-1-carbonyl chloride suggests that it should be handled with care. Precautions include avoiding heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing/combustible materials .

Future Directions

While specific future directions for 3-Ethylpyrrolidine-1-carbonyl chloride are not mentioned in the available resources, research into pyrrolidine compounds is ongoing. These compounds are of interest in the field of drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

properties

IUPAC Name |

3-ethylpyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLSSRUKNJWSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2607544.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2607551.png)